2-(Methylsulfanyl)-1H-perimidine 2-(Methylsulfanyl)-1H-perimidine
Brand Name: Vulcanchem
CAS No.: 92972-05-9
VCID: VC19216309
InChI: InChI=1S/C12H10N2S/c1-15-12-13-9-6-2-4-8-5-3-7-10(14-12)11(8)9/h2-7H,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol

2-(Methylsulfanyl)-1H-perimidine

CAS No.: 92972-05-9

Cat. No.: VC19216309

Molecular Formula: C12H10N2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)-1H-perimidine - 92972-05-9

Specification

CAS No. 92972-05-9
Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
IUPAC Name 2-methylsulfanyl-1H-perimidine
Standard InChI InChI=1S/C12H10N2S/c1-15-12-13-9-6-2-4-8-5-3-7-10(14-12)11(8)9/h2-7H,1H3,(H,13,14)
Standard InChI Key HMEVZBYEHKWSDJ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=CC=CC3=C2C(=CC=C3)N1

Introduction

Chemical Identity and Physical Properties

2-(Methylsulfanyl)-1H-perimidine belongs to the perimidine class, featuring a molecular formula of C12_{12}H10_{10}N2_2S and a molecular weight of 214.28 g/mol. Key physical properties include:

PropertyValueSource
Density1.4 g/cm3^3 (estimated)
Melting Point>300°C
Boiling Point393.2°C (estimated)
SolubilityLow in polar solvents
LogP (Partition Coefficient)3.52

The compound’s low solubility in polar solvents correlates with its hydrophobic naphthalene backbone, while the methylsulfanyl group enhances electron density at the pyrimidine ring.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of 2-(Methylsulfanyl)-1H-perimidine typically involves cyclocondensation of 1,8-diaminonaphthalene with methylthio-containing carbonyl precursors (e.g., thiourea derivatives or S-methylisothiouronium iodide) . A representative protocol includes:

  • Refluxing 1,8-diaminonaphthalene with S-methylisothiouronium iodide in ethanol under acidic or catalytic conditions.

  • Catalytic acceleration using nanostructured materials (e.g., MCM-41-NH2_2) to improve yield (up to 95%) and reduce reaction time .

For example:

1,8-Diaminonaphthalene+S-methylisothiouronium iodideMCM-41-NH22-(Methylsulfanyl)-1H-perimidine\text{1,8-Diaminonaphthalene} + \text{S-methylisothiouronium iodide} \xrightarrow{\text{MCM-41-NH}_2} \text{2-(Methylsulfanyl)-1H-perimidine}

Advanced Catalytic Approaches

Recent advancements employ nanocatalysts and solvent-free conditions to enhance sustainability. Zendehdel et al. demonstrated that hybrid heteropolyacid catalysts (e.g., HPA/NaY) achieve yields >90% at 80°C .

Structural and Electronic Features

X-ray Crystallography Insights

Single-crystal X-ray analyses reveal:

  • Planar naphthalene-pyrimidine fusion with a dihedral angle of 5.2° between rings .

  • Intramolecular N–H⋯N hydrogen bonds consolidating the molecular conformation .

  • π-π stacking interactions (3.8–4.2 Å) between adjacent molecules, contributing to crystal stability .

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6_6): Aromatic protons appear as doublets at δ 6.53–7.16 ppm, while the NH proton resonates as a singlet at δ 12.28 ppm .

  • IR Spectroscopy: Stretching vibrations at 1580 cm1^{-1} (C=N) and 690 cm1^{-1} (C–S).

Biological and Pharmacological Activities

Antimicrobial Properties

2-(Methylsulfanyl)-1H-perimidine exhibits broad-spectrum antibacterial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The methylsulfanyl group enhances membrane penetration by interacting with lipid bilayers.

Industrial and Material Science Applications

Coordination Chemistry

The compound serves as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}) due to its N,S-donor sites. Complexes exhibit catalytic activity in Suzuki-Miyaura couplings .

Organic Electronics

Its planar structure and extended π-system make it suitable for organic semiconductors. Thin films show a hole mobility of 0.12 cm2^2/V·s, comparable to rubrene.

Comparative Analysis with Analogues

CompoundStructure TypeKey DifferencesBiological Activity
2-Methyl-1H-perimidinePerimidineLacks sulfur substituentLower antimicrobial potency
4-Methylthio-2-pyrimidinaminePyrimidineSmaller fused ring systemModerate enzyme inhibition
2-(Methylsulfanyl)-1H-perimidinePerimidine–SCH3_3 enhances solubilityBroad-spectrum bioactivity

Recent Advances and Future Directions

Recent studies focus on:

  • Green synthesis: Ionic liquid-mediated reactions reducing waste .

  • Drug delivery systems: Encapsulation in polymeric nanoparticles to improve bioavailability .

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